benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate
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Overview
Description
Benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiol-containing benzimidazole derivative that has been synthesized and studied for its unique properties.
Mechanism of Action
The mechanism of action of benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been demonstrated to modulate the expression of various genes involved in cellular signaling pathways such as the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been demonstrated to possess antioxidant, anti-inflammatory, and antiproliferative activities. It has also been shown to inhibit the growth of various cancer cell lines and to possess antimicrobial and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the advantages of benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate is its ease of synthesis. It can be synthesized using simple and readily available reagents. Another advantage is its potential applications in various fields. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of comprehensive studies on its safety and toxicity.
Future Directions
There are several future directions for the study of benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate. One direction is the further investigation of its potential applications in medicinal chemistry, biochemistry, and material science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the safety and toxicity of this compound should be thoroughly studied to determine its potential for clinical use.
Synthesis Methods
The synthesis of benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate involves the reaction of 5-methoxy-2-mercaptobenzimidazole with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain a pure compound.
Scientific Research Applications
Benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity and antioxidant properties. In material science, it has been explored for its potential applications in organic electronics and optoelectronics.
properties
IUPAC Name |
benzyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-7-8-14-15(9-13)19-17(18-14)23-11-16(20)22-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMSSVZSHLDDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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